Cas no 886498-56-2 (2-(4-Fluoro-2-methoxyphenyl)acetonitrile)

2-(4-Fluoro-2-methoxyphenyl)acetonitrile structure
886498-56-2 structure
Product name:2-(4-Fluoro-2-methoxyphenyl)acetonitrile
CAS No:886498-56-2
MF:C9H8FNO
Molecular Weight:165.164325714111
MDL:MFCD06660192
CID:720470
PubChem ID:17750772

2-(4-Fluoro-2-methoxyphenyl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(4-Fluoro-2-methoxyphenyl)acetonitrile
    • 2-METHOXY-4-FLUOROBENZYL CYANIDE
    • 4-Fluoro-2-methoxybenzyl cyanide
    • Benzeneacetonitrile,4-fluoro-2-methoxy-
    • 4-Fluoro-2-methoxyphenylacetonitrile
    • AK135189
    • CK1025
    • FCH853267
    • 4-Fluoro-2-methoxybenzeneacetonitrile
    • AS02350
    • (4-Fluoro-2-methoxyphenyl)acetonitrile
    • PC408265
    • AX8022990
    • AB0034274
    • X8396
    • ST24039438
    • 4-Fluoro-2-methoxybenzeneacetonitrile (ACI)
    • CS-B1268
    • AKOS006294860
    • 886498-56-2
    • DS-4913
    • DTXSID10590684
    • EN300-1827564
    • MFCD06660192
    • MDL: MFCD06660192
    • インチ: 1S/C9H8FNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3
    • InChIKey: RUIXXRPYOJHKQZ-UHFFFAOYSA-N
    • SMILES: N#CCC1C(OC)=CC(F)=CC=1

計算された属性

  • 精确分子量: 165.058992041g/mol
  • 同位素质量: 165.058992041g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 33

じっけんとくせい

  • 密度みつど: 1.148
  • Boiling Point: 244℃
  • フラッシュポイント: 101℃

2-(4-Fluoro-2-methoxyphenyl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A371699-250mg
2-(4-Fluoro-2-methoxyphenyl)acetonitrile
886498-56-2 98%
250mg
$14.00 2022-03-28
Ambeed
A371699-1g
2-(4-Fluoro-2-methoxyphenyl)acetonitrile
886498-56-2 98%
1g
$32.0 2023-09-02
Chemenu
CM255571-5g
2-(4-Fluoro-2-methoxyphenyl)acetonitrile
886498-56-2 95+%
5g
$337 2022-05-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F895328-250mg
2-(4-Fluoro-2-methoxyphenyl)acetonitrile
886498-56-2 98%
250mg
¥322.20 2022-01-11
Key Organics Ltd
DS-4913-1G
2-(4-Fluoro-2-methoxyphenyl)acetonitrile
886498-56-2 >98%
1g
£88.00 2025-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IS945-100mg
2-(4-Fluoro-2-methoxyphenyl)acetonitrile
886498-56-2 98%
100mg
198CNY 2021-05-08
Alichem
A015000408-500mg
4-Fluoro-2-methoxyphenylacetonitrile
886498-56-2 97%
500mg
$839.45 2023-08-31
TRC
F599370-100mg
2-(4-Fluoro-2-methoxyphenyl)acetonitrile
886498-56-2
100mg
$ 65.00 2022-06-04
ChemScence
CS-B1268-1g
Benzeneacetonitrile, 4-fluoro-2-methoxy-
886498-56-2 ≥98.0%
1g
$83.0 2022-04-26
Apollo Scientific
PC408265-1g
4-Fluoro-2-methoxyphenylacetonitrile
886498-56-2
1g
£38.00 2025-02-21

2-(4-Fluoro-2-methoxyphenyl)acetonitrile 関連文献

2-(4-Fluoro-2-methoxyphenyl)acetonitrileに関する追加情報

Comprehensive Overview of 2-(4-Fluoro-2-methoxyphenyl)acetonitrile (CAS No. 886498-56-2)

2-(4-Fluoro-2-methoxyphenyl)acetonitrile (CAS No. 886498-56-2) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical research, and material science. Its molecular structure, featuring a fluorine substituent and a methoxy group, makes it a versatile building block for synthesizing complex molecules. Researchers and industries value this compound for its unique reactivity and potential applications in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules.

The growing demand for fluorinated compounds in modern chemistry has positioned 2-(4-Fluoro-2-methoxyphenyl)acetonitrile as a critical reagent. Fluorination often enhances metabolic stability and bioavailability, making this compound a hotspot in medicinal chemistry. Recent trends in AI-driven drug discovery and green chemistry have further amplified interest in such intermediates, as they align with sustainable synthesis goals and computational molecular design.

From a synthetic perspective, CAS No. 886498-56-2 serves as a precursor for constructing heterocyclic frameworks, which are prevalent in FDA-approved drugs. Its nitrile functionality allows for diverse transformations, including hydrolysis, reduction, and cyclization reactions. This adaptability answers frequent search queries like "nitrile applications in drug synthesis" or "fluorophenyl intermediates for pharmaceuticals," reflecting its relevance in both academic and industrial settings.

Quality control and scalability are paramount for 2-(4-Fluoro-2-methoxyphenyl)acetonitrile suppliers. Analytical techniques such as HPLC, GC-MS, and NMR ensure purity, while regulatory compliance (e.g., REACH, GMP) guarantees safe handling. These aspects address common user concerns like "how to verify chemical purity" or "standards for pharmaceutical intermediates," bridging the gap between technical specifications and end-user requirements.

In material science, this compound’s aromatic and polar properties contribute to advanced polymer designs and liquid crystal formulations. Searches for "high-performance materials with fluorinated aromatics" or "methoxyphenyl derivatives in electronics" highlight its cross-disciplinary utility. Such applications resonate with innovations in flexible electronics and renewable energy technologies.

To summarize, 2-(4-Fluoro-2-methoxyphenyl)acetonitrile (CAS No. 886498-56-2) embodies the intersection of synthetic efficiency and multifunctional design. Its role in addressing challenges like "targeted drug delivery" and "sustainable chemical production" ensures its prominence in future research and industrial workflows. For detailed protocols or commercial inquiries, always refer to certified suppliers and peer-reviewed literature.

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